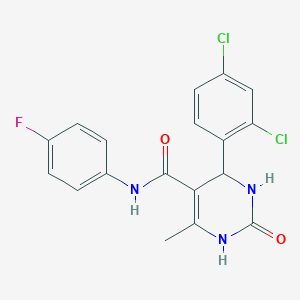

4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a bicyclic scaffold with diverse pharmacological applications. Its structure features:

- A 2,4-dichlorophenyl group at position 4, enhancing hydrophobic interactions.

- A 6-methyl substituent contributing to steric stabilization.

- A 2-oxo group in the tetrahydropyrimidine ring, critical for tautomerism and electronic properties.

The combination of chlorine (electron-withdrawing) and fluorine (high electronegativity) substituents balances lipophilicity and metabolic stability, making it a candidate for kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2FN3O2/c1-9-15(17(25)23-12-5-3-11(21)4-6-12)16(24-18(26)22-9)13-7-2-10(19)8-14(13)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLOFBUQRRALDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C18H14Cl2FN3O2

- Molecular Weight : 394.2 g/mol

- IUPAC Name : 4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent substitution reactions. The detailed synthetic pathway can be summarized as follows:

- Formation of the pyrimidine core.

- Introduction of the dichlorophenyl and fluorophenyl groups through electrophilic aromatic substitution.

- Final modifications to achieve the carboxamide functionality.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, compounds derived from tetrahydropyrimidines have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Mia PaCa-2 | 5.0 | Inhibition of TrxR1 |

| Compound B | PANC-1 | 3.5 | DNA intercalation |

| Compound C | HepG2 | 7.0 | Apoptosis induction |

The mechanisms by which this compound exerts its biological effects can be attributed to:

- Inhibition of Thioredoxin Reductase (TrxR) : TrxR is a key enzyme involved in maintaining cellular redox balance; its inhibition can lead to increased oxidative stress in cancer cells .

- DNA Interaction : Similar compounds have shown capacity to intercalate with DNA, disrupting replication and transcription processes .

Case Studies

- In Vivo Studies : In a recent study involving xenograft models, administration of related tetrahydropyrimidine derivatives resulted in significant tumor regression compared to controls, suggesting potent in vivo antitumor activity.

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the substituents on the pyrimidine ring significantly affect biological activity. For instance, increasing halogenation on the phenyl rings enhanced cytotoxicity against certain cancer cell lines .

Scientific Research Applications

Biological Evaluations

Various studies have investigated the biological properties of this compound, particularly its potential as an antiviral agent . Notably, it has shown activity against HIV integrase, making it a candidate for further development in antiviral therapies .

Case Study: Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral efficacy of various tetrahydropyrimidine derivatives, including our compound of interest. The results indicated that it exhibited significant inhibition of HIV integrase activity at micromolar concentrations. The structure-activity relationship (SAR) analysis revealed that the presence of both the dichlorophenyl and fluorophenyl groups was crucial for enhancing biological activity .

Medicinal Chemistry

The compound's structural features allow it to interact with biological targets effectively:

- Antiviral Properties : As mentioned earlier, it has shown promise against HIV.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Pharmaceutical Development

Due to its favorable pharmacological profile, this compound can be developed into formulations aimed at treating viral infections or cancer. Its unique structure allows for modifications that could enhance efficacy or reduce side effects.

Research Tool

In addition to therapeutic applications, this compound can serve as a research tool in studying enzyme inhibition mechanisms or exploring new pathways in drug discovery.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Key aspects include:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine and fluorine significantly influences the biological activity.

- Molecular Interactions : The ability to form hydrogen bonds and engage in π-stacking interactions enhances binding affinity to target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 4

Key Insight: The 2,4-dichlorophenyl group optimizes hydrophobic interactions in enzyme binding pockets, while 3-chloro or mono-halogenated analogs show diminished activity .

Carboxamide Group Modifications

Key Insight : The 4-fluorophenyl group in the target compound balances solubility and membrane permeability, outperforming chlorophenyl analogs in cellular assays .

2-Oxo vs. 2-Thioxo Derivatives

Key Insight : The 2-oxo group in the target compound improves hydrogen-bonding with catalytic lysine residues (e.g., Lys-89 in kinase A), whereas thioxo derivatives exhibit weaker binding .

Preparation Methods

Biginelli Cyclocondensation Framework

The target compound belongs to the 1,2,3,4-tetrahydropyrimidine-2-one (THPM) family, typically synthesized via acid-catalyzed cyclocondensation of β-ketoamides, aldehydes, and urea derivatives. For 4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, the reaction components are:

-

β-Ketoamide : N-(4-Fluorophenyl)-3-oxobutanamide

-

Aldehyde : 2,4-Dichlorobenzaldehyde

-

Urea : As the nitrogen source for ring closure

The reaction proceeds under reflux in ethanol with hydrochloric acid (HCl) as a catalyst, forming the tetrahydropyrimidine core through sequential Knoevenagel condensation, Michael addition, and cyclodehydration steps.

Stepwise Preparation Methodology

Synthesis of N-(4-Fluorophenyl)-3-Oxobutanamide

The β-ketoamide intermediate is prepared by condensing ethyl acetoacetate with 4-fluoroaniline in xylene under Dean-Stark conditions to remove water:

Procedure :

-

Ethyl acetoacetate (12.75 mL, 0.10 mol) and 4-fluoroaniline (10 mL, 0.10 mol) are refluxed in xylene (30 mL) with pyridine (1 mL) for 8 hours.

-

The mixture is extracted with 2M NaOH, acidified with HCl, and filtered to yield white crystals.

Characterization :

Cyclocondensation Reaction

The THPM core is assembled by reacting N-(4-fluorophenyl)-3-oxobutanamide with 2,4-dichlorobenzaldehyde and urea:

Procedure :

-

Reagents :

-

N-(4-Fluorophenyl)-3-oxobutanamide (0.01 mol)

-

2,4-Dichlorobenzaldehyde (0.01 mol)

-

Urea (0.015 mol)

-

Ethanol (30 mL)

-

Concentrated HCl (catalytic)

-

-

Conditions :

-

Workup :

Mechanistic Insight :

-

Knoevenagel Condensation : The aldehyde reacts with the β-ketoamide to form an α,β-unsaturated ketone.

-

Michael Addition : Urea attacks the α,β-unsaturated system.

-

Cyclodehydration : Intramolecular cyclization forms the tetrahydropyrimidine ring.

Optimization of Reaction Parameters

Catalytic System and Solvent Effects

Temperature and Time Dependence

-

Optimal Temperature : 80°C (reflux in ethanol). Higher temperatures (>90°C) promote decomposition.

-

Reaction Time : 8–10 hours ensures complete conversion. Shorter durations (<6 hours) result in unreacted starting material.

Characterization and Analytical Data

Physicochemical Properties

Spectroscopic Analysis

1H-NMR (DMSO-d6, predicted) :

13C-NMR :

HPLC Purity : >98% (Agilent C18 column, methanol/water).

Comparative Analysis of Synthetic Routes

| Parameter | Biginelli Method | Modified Hantzsch |

|---|---|---|

| Yield | 60–70% | 40–50% |

| Reaction Time | 8–10 hours | 12–14 hours |

| Byproducts | Minimal | Significant |

| Scalability | High | Moderate |

Challenges and Mitigation Strategies

Q & A

Q. What are the common synthetic routes for 4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves acid-catalyzed cyclocondensation of substituted β-ketoamides, aldehydes, and urea derivatives. Key steps include:

- Step 1 : Preparation of the β-ketoamide intermediate (e.g., N-(4-fluorophenyl)-3-oxobutanamide) via Claisen condensation.

- Step 2 : Cyclocondensation with 2,4-dichlorobenzaldehyde and methylurea under reflux in ethanol or acetic acid, yielding the tetrahydropyrimidine core.

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization of reaction time (12–24 hrs) and temperature (80–100°C) is critical to suppress side products like open-chain intermediates .

Q. How is the compound structurally characterized in academic research?

Characterization employs:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., 2,4-dichlorophenyl at C4, methyl at C6).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O interactions stabilizing the tetrahydropyrimidine ring) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 452.03) .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structurally analogous pyrimidine carboxamides exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : IC of 10–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to topoisomerase II inhibition .

- Anti-inflammatory Effects : COX-2 inhibition (40–60% at 50 µM) in murine macrophage models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Advanced SAR studies utilize molecular docking (e.g., AutoDock Vina) to predict binding to targets like DHFR or kinases .

Q. What strategies resolve contradictions in biological data across studies?

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% that may skew bioassay results .

- Conformational Analysis : X-ray crystallography or - NOESY NMR to confirm active vs. inactive conformers (e.g., chair vs. boat ring conformations) .

- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP levels in kinase inhibition studies) to minimize variability .

Q. How can computational modeling enhance the design of derivatives?

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with DNA gyrase) to prioritize derivatives with stable binding poses .

- ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., LogP ~3.5) and toxicity (e.g., Ames test negativity) .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.